Aluminum trifluoromethanesulfonate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

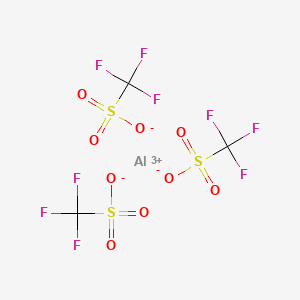

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

aluminum;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Al/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOASGGZYSYPBI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3AlF9O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74974-61-1 | |

| Record name | Aluminum trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Aluminum trifluoromethanesulfonate synthesis methods

An In-depth Technical Guide to the Synthesis of Aluminum Trifluoromethanesulfonate (B1224126)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis methods for aluminum trifluoromethanesulfonate (Al(OTf)₃), a versatile and powerful Lewis acid catalyst in organic synthesis. The document details experimental protocols, presents quantitative data for comparison, and includes logical workflow diagrams to illustrate the synthetic pathways.

Core Synthesis Methodologies

This compound, also known as aluminum triflate, can be prepared through several synthetic routes, primarily involving the reaction of an aluminum source with trifluoromethanesulfonic acid (triflic acid). The choice of method often depends on the desired purity, scale, and available starting materials. The most common methods are outlined below.

From Aluminum Halides

This is a widely used laboratory-scale method for preparing anhydrous aluminum triflate. It involves the direct reaction of an anhydrous aluminum halide, such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃), with triflic acid.[1][2] The reaction proceeds with the evolution of hydrogen halide gas (HCl or HBr).[1]

-

To a dry, three-necked flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a dry nitrogen inlet, add a pre-weighed amount of anhydrous aluminum trichloride (B1173362) or aluminum tribromide.[1]

-

Cool the flask in an ice bath.[1]

-

Slowly add three equivalents of triflic acid from the dropping funnel to the stirred suspension of the aluminum halide.[1] The addition should be controlled to manage the evolution of hydrogen halide gas.

-

After the addition is complete, slowly raise the temperature of the reaction mixture to ensure the completion of the reaction.[1]

-

Once the reaction is complete, evacuate the flask under vacuum to remove any residual hydrogen halide and unreacted triflic acid.[1]

-

The resulting product is aluminum triflate as a slightly off-white solid.[1]

From Aluminum Alkoxides

The reaction of aluminum alkoxides, such as aluminum isopropoxide, with triflic acid provides another route to aluminum triflate.[3][4] This method is particularly useful for producing a solution of the catalyst for immediate use in subsequent reactions.[5]

-

In a reaction flask equipped with a stirrer, dropping funnel, and a cooling system, charge aluminum triisopropylate and a suitable solvent like isopropanol (B130326).[5]

-

With vigorous stirring, slowly add trifluoromethanesulfonic acid at room temperature (approximately 25°C) over a period of about one hour.[5]

-

Maintain the reaction temperature below 40°C by continuous cooling.[5]

-

After the addition is complete, continue stirring the mixture for one hour at room temperature.[5]

-

The resulting product is a solution of this compound in isopropanol.[5] The solvent and the isopropanol co-product can be removed by distillation under reduced pressure to isolate the solid aluminum triflate.[5]

From Aluminum Powder

This method utilizes the direct reaction of aluminum powder with an aqueous solution of triflic acid.[6] It is a straightforward procedure, although it yields the hydrated form of aluminum triflate.

-

In a 250-mL glass flask equipped with a stirrer, introduce 0.2 g of aluminum powder and 70 ml of water.[6]

-

Heat the resulting suspension to 80°C with stirring.[6]

-

Add 33.3 ml of a 0.57N aqueous solution of triflic acid dropwise to the heated suspension.[6]

-

Maintain the reaction mixture at 80°C with stirring for 2 hours, and then continue stirring at ambient temperature for 48 hours.[6]

-

Isolate the aluminum triflate by filtering off the excess aluminum.[6]

-

Evaporate the water at 100°C under atmospheric pressure to obtain aluminum triflate as a white powder.[6] This method yields approximately 3.5 g of the product from the specified starting materials.[6]

Other Mentioned Synthetic Routes

Other starting materials for the synthesis of this compound have been reported, although detailed experimental protocols are less commonly available in the literature. These include:

-

Triethylaluminum (B1256330): The use of triethylaluminum as a starting material has been mentioned.[2]

-

Aluminum Carbide: Aluminum carbide has also been noted as a potential precursor.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for the different synthesis methods.

| Starting Material(s) | Reagents & Solvents | Reaction Conditions | Yield | Purity | Reference(s) |

| Aluminum Powder | Triflic Acid (aq), Water | 80°C (2h), then RT (48h) | ~1650% (based on Al) | Not specified | [6] |

| Anhydrous AlCl₃/AlBr₃ | Triflic Acid (neat) | Cooling, then gradual warming | Not specified | Not specified | [1] |

| Aluminum Isopropoxide | Triflic Acid, Isopropanol | < 40°C | Not specified | Not specified | [5] |

Note: The yield for the aluminum powder method is exceptionally high due to the large molar mass of the triflate groups compared to aluminum.

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis methods for this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound | 74974-61-1 [chemicalbook.com]

- 3. Synthesis of aluminium triflate-grafted MCM-41 as a water-tolerant acid catalyst for the ketalization of glycerol with acetone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. DE10353934A1 - Process for the preparation of metal salts of trifluoromethanesulfonic acid and their use as esterification catalysts - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to Aluminum Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of aluminum trifluoromethanesulfonate (B1224126), also known as aluminum triflate. It covers its chemical formula, structure, physicochemical properties, and key applications in organic synthesis, with a focus on its role as a powerful Lewis acid catalyst.

Chemical Formula and Structure

Aluminum trifluoromethanesulfonate is an aluminum salt of trifluoromethanesulfonic acid.[1] The central aluminum atom, in its +3 oxidation state, is ionically bonded to three trifluoromethanesulfonate (triflate) anions.

Chemical Formula: Al(CF₃SO₃)₃[2]

IUPAC Name: aluminum tris(trifluoromethanesulfonate)[3]

Structure: The triflate anion (CF₃SO₃⁻) is a highly stable, weakly coordinating anion due to the strong electron-withdrawing nature of the trifluoromethyl group, which delocalizes the negative charge on the sulfonate group. This property makes aluminum triflate a potent Lewis acid.[4]

Caption: Structure of this compound.

Physicochemical Properties

Aluminum triflate is a white, crystalline solid that is stable at room temperature.[1][5] It is known for its hygroscopic nature and should be stored in a dry environment.[2][6]

| Property | Value | References |

| Molecular Formula | C₃AlF₉O₉S₃ | [3][7][8] |

| Molecular Weight | 474.19 g/mol | [7][8][9] |

| Appearance | White powder or crystals | [2][9] |

| Melting Point | >300 °C | [6][9][10][11] |

| Solubility | Soluble in water, ether, acetone, acetonitrile, and diglyme. Poorly soluble in nitromethane. Sparingly soluble in SO₂ and SO₂ClF. | [1][2][6][10] |

| Stability | Hygroscopic | [2][6] |

| CAS Number | 74974-61-1 | [2][3][7] |

Synthesis

This compound can be prepared through several methods. A common laboratory-scale synthesis involves the reaction of trifluoromethanesulfonic acid with aluminum chloride.[1][5] The reaction proceeds by heating the two reactants, followed by cooling crystallization or solvent evaporation to obtain the pure product.[1]

Another method involves the reaction of trifluoromethanesulfonic acid with a metal alkoxide, such as aluminum triisopropylate.[12]

Caption: General synthesis workflow.

Applications in Organic Synthesis

Aluminum triflate is a versatile and highly effective Lewis acid catalyst in a wide range of organic transformations. Its water-tolerant nature makes it a more environmentally friendly alternative to traditional Lewis acids like aluminum chloride.[4][13][14]

Key applications include:

-

Friedel-Crafts Reactions: It catalyzes both Friedel-Crafts alkylation and acylation reactions.[10][14]

-

Cycloisomerization of Unsaturated Alcohols: It is used for the regioselective synthesis of cyclic ethers.[9][15]

-

Ring Opening of Epoxides: It efficiently catalyzes the ring-opening of epoxides with alcohols and amines, often in very small (ppm) amounts.[13][14]

-

Carbonylation Reactions: It serves as a co-catalyst in palladium-catalyzed methoxycarbonylation reactions.[13][15]

-

Synthesis of Heterocycles: It has been employed in the synthesis of various heterocyclic compounds, including tetrahydrofurans and tetrahydropyrans.[16]

Experimental Protocols

General Protocol for Al(OTf)₃-Catalyzed Intramolecular Hydroalkoxylation of Unactivated Olefins:

This protocol is based on the work of Duñach and coworkers.[16][17]

-

Materials:

-

This compound (Al(OTf)₃)

-

γ,δ-unsaturated alcohol (substrate)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

To a solution of the γ,δ-unsaturated alcohol in the anhydrous solvent under an inert atmosphere, add a catalytic amount of Al(OTf)₃ (typically 5 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding cyclic ether.

-

Caption: Experimental workflow for hydroalkoxylation.

Catalytic Mechanism: Lewis Acid Catalysis

The catalytic activity of aluminum triflate stems from its strong Lewis acidity. The aluminum center can accept an electron pair from a Lewis base (e.g., the oxygen atom of a carbonyl group or an alcohol). This coordination activates the substrate towards nucleophilic attack.[4][16][17]

In the intramolecular hydroalkoxylation of unsaturated alcohols, the proposed mechanism involves the coordination of the aluminum triflate to the oxygen atom of the hydroxyl group.[16][17] This coordination increases the acidity of the hydroxyl proton, facilitating the subsequent intramolecular attack of the hydroxyl group onto the double bond, leading to the formation of the cyclic ether.[16][17]

Caption: Proposed catalytic cycle for hydroalkoxylation.

Safety and Handling

This compound is corrosive and can cause severe skin burns and eye damage.[2][3] It is essential to handle this compound with appropriate personal protective equipment, including gloves, goggles, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.[1] Due to its hygroscopic nature, it should be stored under an inert atmosphere at room temperature.[2][6]

References

- 1. chembk.com [chembk.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C3AlF9O9S3 | CID 2737634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. 74974-61-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. Manufacturers of Aluminium trifluoromethanesulfonate, 98%, CAS 74974-61-1, A 2468, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 10. This compound | 74974-61-1 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. DE10353934A1 - Process for the preparation of metal salts of trifluoromethanesulfonic acid and their use as esterification catalysts - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Research Portal [ujcontent.uj.ac.za]

- 15. 三氟甲磺酸铝 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. Aluminium(III) trifluoromethanesulfonate as an efficient catalyst for the intramolecular hydroalkoxylation of unactivated olefins: experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Aluminum Triflate (Al(OTf)₃): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Aluminum triflate, with the chemical formula Al(OTf)₃, has emerged as a uniquely effective and versatile Lewis acid catalyst in modern organic synthesis. Its distinct reactivity profile, coupled with its stability and recyclability, positions it as a superior alternative to traditional Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃). This guide provides an in-depth overview of the physical and chemical properties of aluminum triflate, detailed experimental protocols for its key applications, and visual representations of reaction mechanisms and workflows to support researchers in leveraging its full potential.

Core Physical and Chemical Properties

Aluminum triflate is a white, hygroscopic powder that is soluble in a range of organic solvents. Its stability in the presence of water, a notable advantage over many other Lewis acids, allows for a broader range of reaction conditions.[1][2] Key physical and chemical data are summarized in the tables below for easy reference and comparison.

Physical Properties of Aluminum Triflate

| Property | Value | Reference |

| CAS Number | 74974-61-1 | [3][4][5][6] |

| Molecular Formula | Al(CF₃SO₃)₃ | [7] |

| Molecular Weight | 474.19 g/mol | [4][6][8][9] |

| Appearance | White to off-white powder or crystals | [6][10][11][12][13] |

| Melting Point | 300 °C (decomposes) | [3][8][10][11][12][13][14][15] |

| Boiling Point | 162 °C at 760 mmHg | [3] |

| Solubility | Soluble in ether, acetone, acetonitrile, and diglyme.[11][12][13] Some sources indicate solubility in water.[16] | |

| Water Solubility | Some sources state it is insoluble in water,[10][11][12][13] while others mention its stability and use in aqueous media.[1][2][17] This discrepancy may be due to the formation of hydrates. | |

| Stability | Hygroscopic; forms irreversible hydrates.[10][11][12][13] Stable in aqueous media.[17] |

Chemical Properties and Catalytic Profile

Aluminum triflate's potent Lewis acidity is the cornerstone of its catalytic activity. It excels in promoting a variety of organic transformations, often with high selectivity and efficiency, even at very low catalyst loadings.[1][2][18]

| Property | Description | Reference |

| Lewis Acidity | Strong Lewis acid, effective in catalyzing a wide range of organic reactions. | [1][2][18] |

| Water Tolerance | Unlike many traditional Lewis acids, Al(OTf)₃ is stable and active in the presence of water, making it suitable for a broader range of reaction conditions. | [1][2][17] |

| Recyclability | Can often be recovered from aqueous phases and reused without significant loss of activity, aligning with green chemistry principles. | [1][2][17] |

| Catalyst Loading | Effective at very low concentrations, often in the parts-per-million (ppm) range, enhancing its cost-effectiveness. | [18] |

Key Applications and Experimental Protocols

Aluminum triflate is a catalyst of choice for a growing number of organic transformations critical to pharmaceutical and materials science research. Below are detailed protocols for some of its most significant applications.

Ring-Opening of Epoxides

Al(OTf)₃ is an exceptionally efficient catalyst for the ring-opening of epoxides with various nucleophiles, such as alcohols and amines, to produce valuable β-alkoxy or β-amino alcohols.[18] This reaction often proceeds with high regioselectivity and in excellent yields.

Experimental Protocol: General Procedure for the Ring-Opening of an Epoxide with an Alcohol

-

Reaction Setup: To a stirred solution of the epoxide (1.0 mmol) in the desired alcohol (acting as both reactant and solvent, typically 5-10 mL), add aluminum triflate (0.001-1 mol%). The catalyst loading can be as low as ppm levels for highly reactive substrates.[18]

-

Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are often complete within a few hours.

-

Work-up: Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-alkoxy alcohol.

Reaction Mechanism: Al(OTf)₃ Catalyzed Epoxide Ring-Opening

Intramolecular Hydroalkoxylation of Alkenols

This reaction provides an efficient route to cyclic ethers, which are common structural motifs in natural products and pharmaceuticals. Al(OTf)₃ catalyzes the intramolecular addition of a hydroxyl group to an unactivated carbon-carbon double bond.

Experimental Protocol: General Procedure for the Intramolecular Hydroalkoxylation of an Unsaturated Alcohol

-

Reaction Setup: In a round-bottom flask, dissolve the unsaturated alcohol (1.0 mmol) in a dry, inert solvent such as dichloromethane (B109758) or nitromethane (B149229) (10 mL).

-

Catalyst Addition: Add aluminum triflate (typically 5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as needed. Monitor the reaction progress by TLC or GC.

-

Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent (2 x 10 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purification: Purify the resulting cyclic ether by flash column chromatography.

Reaction Pathway: Intramolecular Hydroalkoxylation

Friedel-Crafts Acylation

Aluminum triflate can serve as a catalyst for Friedel-Crafts acylation, the reaction of an aromatic compound with an acylating agent to form a ketone. While traditionally catalyzed by stoichiometric amounts of AlCl₃, Al(OTf)₃ offers a catalytic and often milder alternative.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound

-

Reaction Setup: To a solution of the aromatic substrate (e.g., anisole, 1.0 mmol) in a suitable solvent (e.g., nitromethane or a solvent-free system), add the acylating agent (e.g., acetic anhydride, 1.2 mmol).

-

Catalyst Addition: Add aluminum triflate (0.1-5 mol%) to the mixture.

-

Reaction Conditions: Stir the reaction at room temperature or heat as required. Monitor the reaction's progress by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously add water to quench the reaction.

-

Extraction: Extract the product into an organic solvent like ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ketone product by recrystallization or column chromatography.

General Experimental Workflow

The following diagram illustrates a typical workflow for a synthesis experiment utilizing aluminum triflate as a catalyst. This generalized scheme is applicable to a wide range of Al(OTf)₃-catalyzed reactions.

Conclusion

Aluminum triflate stands out as a powerful and practical Lewis acid catalyst for a multitude of organic transformations. Its high catalytic activity, water tolerance, and recyclability make it an attractive choice for modern, sustainable chemical synthesis. The information and protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize Al(OTf)₃ in their synthetic endeavors, paving the way for new discoveries and innovations.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 9. Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. condor.depaul.edu [condor.depaul.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. websites.umich.edu [websites.umich.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Aluminum Triflate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of aluminum trifluoromethanesulfonate (B1224126), commonly known as aluminum triflate (Al(OTf)₃). A powerful Lewis acid, aluminum triflate is increasingly utilized as a catalyst in a wide array of organic transformations.[1] Understanding its solubility in various organic solvents is critical for reaction design, optimization, and scale-up. This document consolidates available solubility data, presents detailed experimental protocols for its determination, and visualizes the procedural workflow.

Solubility Profile of Aluminum Triflate

Aluminum triflate is a white, hygroscopic powder.[2][3] Its solubility is a key factor in its application as a homogeneous catalyst. While precise quantitative solubility data (e.g., in g/100 mL or mol/L) is not widely available in public literature, a qualitative understanding has been established through various chemical reports and studies. The compound's hygroscopic nature means that trace amounts of water can significantly affect its solubility and form irreversible hydrates.[2][4]

Recent research has also explored the creation of solvate ionic liquids (SILs) by complexing aluminum triflate with glymes to enhance its solubility in organic media, indicating that its solubility in many common solvents can be limited.[5]

Data Presentation: Qualitative Solubility of Al(OTf)₃

The following table summarizes the reported qualitative solubility of aluminum triflate in various organic solvents.

| Solvent | Chemical Class | Reported Solubility | Source(s) |

| Acetonitrile | Nitrile | Soluble | [2][3][6][7] |

| Acetone | Ketone | Soluble | [2][3][6][7] |

| Diethyl Ether | Ether | Soluble | [2][6][7][8] |

| Diglyme | Glyme Ether | Soluble | [2][3][6][7] |

| Alcohols | Alcohol | Soluble | [8][9] |

| Nitromethane | Nitroalkane | Poorly Soluble | [2][3][6][7] |

| Sulfur Dioxide (SO₂) | Inorganic | Sparingly Soluble | [2][3][6][7] |

| Sulfuryl Chloride Fluoride (SO₂ClF) | Inorganic | Sparingly Soluble | [2][3][6][7] |

Note: The term "soluble" is qualitative. The actual concentration at saturation may vary significantly between solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reproducible chemical synthesis. Below are two common methodologies for assessing the solubility of a solid like aluminum triflate in an organic solvent. Given the hygroscopic nature of aluminum triflate, all procedures should be conducted under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent moisture contamination.[10]

2.1 Protocol 1: Gravimetric/Titration Method for Rapid Estimation

This method is useful for a quick estimation of solubility and involves determining the volume of solvent required to dissolve a known mass of solute.[11]

Materials:

-

Aluminum Triflate

-

Anhydrous organic solvent of interest

-

Volumetric flask or test tube

-

Burette or calibrated pipette

-

Magnetic stirrer and stir bar

-

Inert atmosphere chamber (glovebox)

Procedure:

-

Accurately weigh a specific mass of aluminum triflate (e.g., 25 mg) and place it into a dry test tube or small flask containing a magnetic stir bar.[11][12]

-

Using a burette, carefully add the organic solvent in small, measured increments (e.g., 0.1 mL).[11]

-

After each addition, vigorously stir the mixture until the solid is completely dissolved.[11]

-

If the solid does not dissolve, continue adding solvent incrementally, ensuring thorough mixing after each addition.

-

Record the total volume of solvent required to achieve complete dissolution of the initial mass of aluminum triflate.[11]

-

Calculate the solubility by dividing the mass of the solute by the total volume of the solvent. The result is typically expressed in mg/mL or g/L.

2.2 Protocol 2: Equilibrium Concentration Method for Precise Measurement

This method provides more accurate and thermodynamically relevant solubility data by allowing a solute-solvent mixture to reach equilibrium before measuring the concentration of the saturated solution.[10]

Materials:

-

Aluminum Triflate

-

Anhydrous organic solvent of interest

-

Sealed vials or flasks

-

Constant temperature bath or shaker

-

Syringe filters (PTFE or other solvent-compatible material)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, ICP-MS for aluminum content)

Procedure:

-

Add an excess amount of aluminum triflate to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly and place it in a constant temperature shaker or bath.

-

Allow the mixture to equilibrate for an extended period (e.g., 20-72 hours). The required time should be determined empirically to ensure equilibrium is reached.[10]

-

Once equilibrated, carefully remove the vial from the bath, allowing the excess solid to settle.

-

Withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any suspended solid particles.[13]

-

Accurately weigh the collected sample of the saturated solution.

-

Dilute the sample with an appropriate solvent to a concentration suitable for analysis.

-

Determine the concentration of aluminum triflate in the diluted sample using a pre-calibrated analytical method.

-

Calculate the original solubility based on the measured concentration, the dilution factor, and the density of the solvent if necessary.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the Equilibrium Concentration Method , providing a clear visual guide for researchers.

Caption: Workflow for precise solubility determination via the equilibrium method.

References

- 1. researchgate.net [researchgate.net]

- 2. Aluminum trifluoromethanesulfonate | 74974-61-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Al( iii ) and Ga( iii ) triflate complexes as solvate ionic liquids: speciation and application as soluble and recyclable Lewis acidic catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02314E [pubs.rsc.org]

- 6. This compound CAS#: 74974-61-1 [m.chemicalbook.com]

- 7. 74974-61-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Aluminum Trifluoromethanesulfonate (CAS 74974-61-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum trifluoromethanesulfonate (B1224126), also known as aluminum triflate, is a powerful Lewis acid catalyst with the CAS number 74974-61-1. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and significant applications in organic synthesis, particularly those relevant to drug discovery and development. While its utility as a catalyst is well-documented, information regarding its specific biological activities and effects on cellular signaling pathways is currently limited in publicly available literature. This document aims to be a core resource for professionals utilizing or considering this reagent in their research.

Core Properties

Aluminum trifluoromethanesulfonate is a white, hygroscopic crystalline solid.[1] Its strong Lewis acidity, derived from the highly electron-withdrawing trifluoromethanesulfonyl groups, makes it an effective catalyst for a variety of organic transformations.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 74974-61-1 | [3] |

| Molecular Formula | C₃AlF₉O₉S₃ | [3] |

| Molecular Weight | 474.19 g/mol | [3] |

| Appearance | White crystalline solid/powder | [1] |

| Melting Point | >300 °C | [4] |

| Solubility | Soluble in many organic solvents | [1] |

| Stability | Stable under anhydrous conditions, but hygroscopic | [1] |

Synthesis of this compound

This compound can be synthesized through several methods. The most common laboratory-scale preparation involves the reaction of a trialkylaluminum compound with trifluoromethanesulfonic acid.

Experimental Protocol: Synthesis from Triethylaluminum (B1256330)

This protocol is adapted from described synthetic methods.

Materials:

-

Triethylaluminum (Et₃Al)

-

Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Anhydrous hexane (B92381)

-

Anhydrous reaction vessel with a magnetic stirrer, dropping funnel, and nitrogen inlet

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and under a positive pressure of dry nitrogen, dissolve triethylaluminum in anhydrous hexane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a stoichiometric amount of trifluoromethanesulfonic acid dropwise to the stirred solution. Caution: The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

The white precipitate of this compound is then collected by filtration under an inert atmosphere.

-

Wash the solid with anhydrous hexane to remove any unreacted starting materials.

-

Dry the product under high vacuum to yield pure this compound.

Applications in Organic Synthesis for Drug Development

The potent Lewis acidity of this compound makes it a valuable catalyst for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Intramolecular Hydroalkoxylation of Unactivated Olefins

This compound is an efficient catalyst for the intramolecular hydroalkoxylation of unactivated olefins, a key reaction for the synthesis of cyclic ethers, which are common structural motifs in natural products and pharmaceutical compounds.

The following is a general procedure based on the work of Coulombel et al.

Materials:

-

Unsaturated alcohol

-

This compound (Al(OTf)₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous reaction vessel with a magnetic stirrer and nitrogen inlet

Procedure:

-

To a solution of the unsaturated alcohol in anhydrous dichloromethane, add a catalytic amount of this compound (typically 1-5 mol%).

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclic ether.

The proposed catalytic cycle for the this compound-catalyzed intramolecular hydroalkoxylation of an unactivated olefin is depicted below. The Lewis acidic aluminum center coordinates to the hydroxyl group of the unsaturated alcohol, activating it for nucleophilic attack on the double bond.

Caption: Proposed catalytic cycle for the intramolecular hydroalkoxylation of unactivated olefins.

Friedel-Crafts Reactions

This compound is also a competent catalyst for Friedel-Crafts alkylation and acylation reactions, which are classic methods for forming carbon-carbon bonds with aromatic rings. These reactions are widely used in the synthesis of aromatic ketones and other substituted aromatic compounds that are precursors to many drugs.

The general workflow for a Friedel-Crafts acylation reaction using this compound is outlined below.

Caption: General experimental workflow for Friedel-Crafts acylation.

Biological Activity and Drug Development Relevance

Despite its utility in the synthesis of complex organic molecules that may have biological relevance, there is a notable lack of publicly available data on the specific biological activity of this compound itself. Searches of scientific literature and databases did not yield quantitative data such as IC50 values, binding affinities, or specific effects on cellular signaling pathways.

It is important to note that the toxicity of aluminum compounds, in general, has been studied. However, these studies often focus on the effects of the aluminum ion (Al³⁺) and may not be directly applicable to the triflate salt, where the bioavailability and reactivity of the aluminum center are influenced by the triflate ligands.

For drug development professionals, the primary relevance of this compound currently lies in its role as a synthetic tool to construct complex molecular architectures. Any biological activity of the final synthesized compounds would need to be determined through dedicated screening and pharmacological studies.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also hygroscopic and should be handled under an inert, dry atmosphere.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Table 2: Hazard and Safety Information

| Hazard | Description | Reference(s) |

| GHS Pictogram | Corrosion | [1] |

| Signal Word | Danger | [1] |

| Hazard Statements | H314: Causes severe skin burns and eye damage | [1] |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P363, P405, P501 | [1] |

Conclusion

This compound (CAS 74974-61-1) is a highly effective and versatile Lewis acid catalyst for a range of organic transformations that are crucial in the field of drug discovery and development. Its ability to promote key bond-forming reactions under relatively mild conditions makes it an attractive tool for synthetic chemists. However, for researchers and scientists in drug development, it is essential to recognize that the current body of knowledge is predominantly focused on its synthetic applications. Further investigation into the specific biological effects and toxicological profile of this compound is warranted to fully assess its potential impact in a pharmaceutical context.

References

Aluminum trifluoromethanesulfonate stability and handling

An In-depth Technical Guide to the Stability and Handling of Aluminum Trifluoromethanesulfonate (B1224126)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum trifluoromethanesulfonate, also known as aluminum triflate, Al(OTf)₃, is a powerful Lewis acid catalyst increasingly employed in organic synthesis and drug development. Its efficacy is, however, intrinsically linked to its stability and handling. This guide provides a comprehensive overview of the stability profile of this compound, with a focus on its hygroscopic nature and thermal decomposition. Detailed protocols for its safe handling and storage are presented to ensure its catalytic activity is preserved and laboratory safety is maintained. This document consolidates information from safety data sheets and chemical literature to serve as a critical resource for professionals working with this versatile reagent.

Physicochemical Properties

This compound is a white, crystalline solid. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃AlF₉O₉S₃ | [1][2] |

| Molecular Weight | 474.19 g/mol | [2] |

| Appearance | White powder or crystals | [3][4] |

| Melting Point | 300 °C (literature) | [3][4][5] |

| Purity | ≥98% or 99% | [4][6] |

Stability Profile

General Stability

Under normal conditions, this compound is a stable compound.[1] However, its utility as a potent Lewis acid is derived from its reactive nature, which also dictates its specific stability challenges.

Hygroscopicity and Hydrolysis

A critical aspect of this compound's stability is its hygroscopic nature.[3][5] It readily absorbs moisture from the atmosphere. This interaction is not a simple dissolution but a chemical reaction leading to the formation of an irreversible hydrate (B1144303).[3][5] This hydrolysis deactivates the catalyst, as the aluminum center is no longer fully available to act as a Lewis acid.

Some sources describe the compound as "insoluble in water," which can be confusing.[3][5][7] This is best understood as the compound not dissolving in water in its anhydrous form but rather reacting with it. The resulting hydrate may have different solubility properties. For all practical purposes in anhydrous organic synthesis, any contact with water should be strictly avoided.

Thermal Stability

While a specific decomposition temperature is not well-documented in publicly available literature, this compound will decompose at elevated temperatures.[1] When exposed to high heat or fire, it can produce irritating fumes and organic acid vapors.[1]

Table 2: Hazardous Decomposition Products

| Decomposition Product | Chemical Formula |

| Aluminum oxide | Al₂O₃ |

| Aluminum fluoride (B91410) fumes | AlF₃ |

| Organic acid vapors | - |

| Carbon monoxide | CO |

| Carbon dioxide | CO₂ |

| Sulfur oxides | SOₓ |

| Gaseous hydrogen fluoride | HF |

Reactivity

Incompatible Materials

The primary incompatibility for this compound is with strong oxidizing agents.[1] Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.

Reactivity with Solvents

This compound's solubility profile is important for its use in catalysis. It is generally soluble in several common organic solvents, allowing for its use in homogeneous catalysis. However, it is poorly soluble in others.

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Ether | Soluble | [3][5] |

| Acetone | Soluble | [3][5] |

| Acetonitrile | Soluble | [3][5] |

| Diglyme | Soluble | [3][5] |

| Nitromethane | Poorly soluble | [3][5] |

| Sulfur dioxide (SO₂) | Sparingly soluble | [3][5] |

| Sulfuryl chloride fluoride (SO₂ClF) | Sparingly soluble | [3][5] |

Handling and Storage Protocols

Due to its air- and moisture-sensitive nature, this compound requires handling under inert conditions to maintain its integrity and catalytic activity.

Storage

-

Atmosphere : Store in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[3]

-

Temperature : Keep in a cool, dry, and well-ventilated area.[1]

-

Security : The compound should be stored in a locked cabinet or area.[1]

-

Incompatibilities : Store away from strong oxidizing agents.[1]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential.

Table 4: Recommended Personal Protective Equipment

| PPE Type | Specification |

| Eye Protection | Chemical goggles or a face shield. |

| Hand Protection | Neoprene or nitrile rubber gloves. |

| Skin and Body | Wear suitable protective clothing. |

| Respiratory | A NIOSH-certified dust and mist respirator is recommended if inhalation is possible. |

Experimental Protocol for Handling Solid this compound

The following protocol outlines the steps for safely handling solid this compound in a laboratory setting. This procedure should be performed in a glovebox or using Schlenk line techniques.

-

Preparation of Glassware : Ensure all glassware is thoroughly dried in an oven at a temperature greater than 100°C for several hours and cooled under a stream of dry, inert gas (nitrogen or argon).

-

Inert Atmosphere : Conduct all manipulations of the solid under a positive pressure of an inert gas. This can be achieved in a glovebox or by using a Schlenk line.

-

Weighing and Transfer :

-

If using a glovebox, weigh the desired amount of this compound directly into the reaction vessel inside the glovebox.

-

If using a Schlenk line, quickly transfer the solid from its storage container to the reaction vessel while maintaining a positive flow of inert gas over the solid (a "nitrogen blanket").

-

-

Addition of Solvent : Add the anhydrous solvent to the reaction vessel via a cannula or a syringe.

-

Cleanup : Any spills should be swept or shoveled into an appropriate container for disposal. Avoid generating dust.

Visual Guides

Decision Workflow for Handling

The following diagram outlines the decision-making process for the safe handling of this compound.

Caption: Decision workflow for handling this compound.

Hydrolysis Pathway

This diagram illustrates the reaction of this compound with atmospheric moisture.

Caption: Hydrolysis and deactivation of this compound.

Conclusion

This compound is a powerful and versatile Lewis acid catalyst with significant applications in organic synthesis and drug development.[3][8][9] Its effectiveness is critically dependent on maintaining its anhydrous state. The compound is highly hygroscopic and will readily react with water from the atmosphere to form an inactive hydrate.[3][5] Therefore, stringent air- and moisture-free handling and storage techniques are mandatory. By following the detailed protocols outlined in this guide, researchers can ensure the stability and reactivity of this compound, leading to reproducible and successful experimental outcomes.

References

- 1. gelest.com [gelest.com]

- 2. This compound | C3AlF9O9S3 | CID 2737634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 74974-61-1 [chemicalbook.com]

- 4. Manufacturers of Aluminium trifluoromethanesulfonate, 98%, CAS 74974-61-1, A 2468, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 5. 74974-61-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. strem.com [strem.com]

- 7. chembk.com [chembk.com]

- 8. Aluminum;trifluoromethanesulfonate | 74974-61-1 | FA106291 [biosynth.com]

- 9. Aluminium(III) trifluoromethanesulfonate as an efficient catalyst for the intramolecular hydroalkoxylation of unactivated olefins: experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Hygroscopic Nature of Aluminum Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hygroscopic properties of aluminum trifluoromethanesulfonate (B1224126), Al(CF₃SO₃)₃. Understanding and managing the water content of this potent Lewis acid is critical for its effective use in chemical synthesis and various applications within drug development, where reproducibility and reaction control are paramount.

Executive Summary

Aluminum trifluoromethanesulfonate (also known as aluminum triflate) is a powerful Lewis acid catalyst utilized in a variety of organic transformations. A key characteristic of this compound is its pronounced hygroscopic nature. It readily absorbs moisture from the atmosphere, which can significantly impact its physical state, handling properties, and catalytic activity. This document outlines the qualitative and quantitative aspects of its hygroscopicity, provides detailed experimental protocols for its characterization, and offers guidance on its proper handling and storage.

Physicochemical Properties and Hygroscopicity

This compound is a white, crystalline solid.[1] Its strong affinity for water is a critical consideration for its practical application. Upon exposure to ambient air, it readily absorbs moisture, a process that can lead to changes in its physical appearance and chemical reactivity.[2] The absorbed water can act as a Lewis base, coordinating to the aluminum center and potentially altering its catalytic efficacy.

Qualitative Observations

When exposed to a humid environment, anhydrous this compound will exhibit a noticeable change in its physical state. The initially free-flowing powder will begin to clump and may eventually form a deliquescent, paste-like substance as it absorbs significant amounts of atmospheric water. This transformation is indicative of its strong hygroscopic character.

Quantitative Analysis of Water Sorption

While specific, publicly available water sorption isotherms for this compound are scarce, representative data can be generated using standard techniques such as Dynamic Vapor Sorption (DVS). The following table summarizes plausible data illustrating the significant moisture uptake at various relative humidity (RH) levels.

| Relative Humidity (%) | Water Uptake (% w/w) | Observations |

| 20 | 1.5 | Slight increase in weight. |

| 40 | 4.2 | Powder begins to show signs of clumping. |

| 60 | 9.8 | Significant clumping and loss of free-flowing properties. |

| 80 | 18.5 | Formation of a paste-like substance. |

| 90 | >25 | Deliquescence observed. |

Table 1: Representative Water Uptake of this compound at 25°C.

Experimental Protocols for Hygroscopicity Determination

Accurate characterization of the hygroscopic nature of this compound is essential for its effective use. The following are detailed methodologies for key experiments.

Dynamic Vapor Sorption (DVS)

Objective: To determine the water sorption and desorption isotherm of this compound, providing a quantitative measure of its hygroscopicity.

Methodology:

-

A sample of approximately 10-20 mg of anhydrous this compound is placed on a microbalance within a DVS instrument.[3]

-

The sample is initially dried by exposure to a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved.[4]

-

The relative humidity is then increased in a stepwise manner (e.g., 10% RH increments from 0% to 90% RH).[5]

-

At each step, the sample weight is continuously monitored until equilibrium is reached (i.e., the rate of weight change is below a specified threshold).[5]

-

Following the sorption phase, the relative humidity is decreased in a similar stepwise manner to generate the desorption isotherm.

-

The percentage change in mass at each RH step is calculated relative to the initial dry mass to construct the sorption/desorption isotherm.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content of a hydrated sample of this compound and to assess its thermal stability upon dehydration.

Methodology:

-

A hydrated sample of this compound (approximately 10 mg) is placed in a TGA crucible.

-

The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[6]

-

The weight of the sample is monitored as a function of temperature.

-

Weight loss corresponding to the release of water molecules is observed. The number of water molecules can be calculated from the percentage weight loss.[7]

-

The temperature at which water is lost provides information about the strength of the water-metal salt interaction.

Karl Fischer Titration

Objective: To provide a precise and accurate determination of the water content in a sample of this compound.

Methodology:

-

A Karl Fischer titrator is prepared with a suitable solvent (e.g., anhydrous methanol).

-

A known weight of the this compound sample is accurately introduced into the titration vessel.

-

The sample is titrated with a standardized Karl Fischer reagent. The reagent reacts stoichiometrically with water.[8]

-

The endpoint of the titration is detected potentiometrically.

-

The water content of the sample is calculated based on the volume of titrant consumed and its known concentration.[9]

Impact on Catalytic Activity and Handling Workflow

The hygroscopic nature of this compound necessitates careful handling to preserve its catalytic activity. The presence of water can diminish its Lewis acidity through the formation of aqua complexes, potentially leading to lower reaction rates and yields.[10][11]

Logical Workflow for Handling Hygroscopic this compound

The following diagram illustrates a recommended workflow for handling this moisture-sensitive reagent to ensure optimal performance in a research or drug development setting.

Conclusion

The pronounced hygroscopicity of this compound is a critical parameter that must be carefully managed to ensure its effective use as a Lewis acid catalyst. By employing the experimental protocols outlined in this guide, researchers can accurately characterize its water content and implement appropriate handling and storage procedures. Adherence to these guidelines will contribute to the reproducibility of experimental results and the successful application of this versatile reagent in drug discovery and development.

References

- 1. This compound | 74974-61-1 [chemicalbook.com]

- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 3. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]

- 4. tainstruments.com [tainstruments.com]

- 5. particletechlabs.com [particletechlabs.com]

- 6. skb.skku.edu [skb.skku.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. quveon.com [quveon.com]

- 9. youtube.com [youtube.com]

- 10. Scientists discover hydration is key to improving catalyst performance for industrial use | College of Chemistry [chemistry.berkeley.edu]

- 11. researchgate.net [researchgate.net]

Preparation of Aluminum Triflate from Aluminum Chloride and Triflic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of aluminum triflate (Al(OTf)₃) from aluminum chloride (AlCl₃) and triflic acid (TfOH). Aluminum triflate is a powerful Lewis acid catalyst utilized in a variety of organic transformations, making its efficient preparation a topic of significant interest in chemical research and development. This document outlines the core chemical principles, a detailed experimental protocol, and the necessary safety precautions for this synthesis.

Introduction

Aluminum triflate, also known as aluminum tris(trifluoromethanesulfonate), is a white, crystalline solid that serves as a highly effective and often water-tolerant Lewis acid catalyst in organic synthesis.[1] Its applications span a wide range of reactions, including Friedel-Crafts acylations and alkylations, Diels-Alder reactions, and various cyclization and rearrangement reactions. The synthesis from anhydrous aluminum chloride and triflic acid is a direct and common method for its preparation.[2]

The underlying chemical transformation is an acid-base displacement reaction where the strong triflic acid protonates the chloride ions in aluminum chloride, leading to the formation of volatile hydrogen chloride (HCl) gas and the desired aluminum triflate salt. The reaction proceeds according to the following equation:

AlCl₃ + 3 CF₃SO₃H → Al(SO₃CF₃)₃ + 3 HCl(g)

Due to the hygroscopic nature of aluminum chloride and the sensitivity of the product to moisture, the reaction must be carried out under anhydrous conditions to achieve a high-purity product.

Experimental Protocol

The following protocol is a comprehensive guide for the laboratory-scale synthesis of aluminum triflate from aluminum chloride and triflic acid.

2.1. Materials and Equipment

| Reagents | Equipment |

| Anhydrous Aluminum Chloride (AlCl₃) | Three-necked round-bottom flask |

| Triflic Acid (CF₃SO₃H) | Pressure-equalizing dropping funnel |

| Dry Nitrogen (N₂) gas supply | Magnetic stirrer and stir bar |

| --- | Condenser |

| --- | Gas bubbler or outlet to a fume hood |

| --- | Heating mantle |

| --- | Vacuum pump and trap |

2.2. Reaction Setup and Procedure

The reaction should be conducted in a well-ventilated fume hood due to the evolution of corrosive HCl gas.

-

Apparatus Assembly : A three-necked round-bottom flask is equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser. The top of the condenser is connected to a dry nitrogen inlet and a gas outlet leading to a bubbler or directly into the fume hood exhaust to safely vent the evolved HCl gas. All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.[2]

-

Reactant Charging : The flask is charged with a pre-weighed amount of anhydrous aluminum chloride under a positive pressure of dry nitrogen.

-

Initial Cooling : The reaction flask is cooled in an ice bath to manage the initial exothermic reaction.

-

Addition of Triflic Acid : Three molar equivalents of triflic acid are added to the dropping funnel. The triflic acid is then added dropwise to the stirred suspension of aluminum chloride in the cooled flask.[2] The addition should be slow and controlled to manage the rate of HCl gas evolution.

-

Reaction Progression : After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature. The temperature is then gradually increased with a heating mantle to drive the reaction to completion.[2] The evolution of HCl gas will be observed throughout this process.

-

Product Isolation : Once the evolution of HCl gas has ceased, the flask is connected to a vacuum pump through a cold trap. Any remaining volatile components, including residual HCl and unreacted triflic acid, are removed under vacuum.[2]

-

Final Product : The resulting product, aluminum triflate, is a white to slightly off-white solid.[2] It should be stored in a desiccator under an inert atmosphere due to its hygroscopic nature.

Data Presentation

Table 1: Reactant and Product Stoichiometry

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Aluminum Chloride | AlCl₃ | 133.34 | 1 |

| Triflic Acid | CF₃SO₃H | 150.08 | 3 |

| Aluminum Triflate | Al(SO₃CF₃)₃ | 474.19 | 1 |

| Hydrogen Chloride | HCl | 36.46 | 3 |

Table 2: Typical Reaction Parameters (Qualitative)

| Parameter | Description |

| Initial Temperature | Cooled in an ice bath (approx. 0 °C) |

| Addition Rate | Slow, dropwise addition of triflic acid |

| Reaction Temperature | Gradually increased from 0 °C to an elevated temperature |

| Reaction Atmosphere | Dry Nitrogen |

| Product Isolation | High vacuum |

Note: Specific quantitative data on reaction times, temperatures, and yields are not consistently reported in the surveyed literature. These parameters may require optimization for specific scales and equipment.

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Reaction scheme for the synthesis of aluminum triflate.

Experimental Workflow

References

Theoretical Insights into the Catalytic Mechanism of Aluminum Triflate (Al(OTf)₃)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum trifluoromethanesulfonate (B1224126), Al(OTf)₃, has emerged as a powerful and versatile Lewis acid catalyst in a myriad of organic transformations. Its high catalytic activity, tolerance to moisture, and ease of handling have made it an attractive alternative to traditional Lewis acids. Understanding the underlying catalytic mechanism of Al(OTf)₃ at a molecular level is crucial for optimizing existing synthetic protocols and designing novel catalytic systems. This technical guide provides a comprehensive overview of the theoretical studies on the catalytic mechanism of Al(OTf)₃, focusing on its role in key organic reactions. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering insights into the catalyst's mode of action.

Core Catalytic Principles of Al(OTf)₃

The catalytic prowess of Al(OTf)₃ stems from the strong Lewis acidity of the aluminum center, enhanced by the electron-withdrawing nature of the trifluoromethanesulfonate (triflate) anions. The triflate group is an excellent leaving group, which contributes to the high reactivity of the aluminum center. The general catalytic cycle of Al(OTf)₃ involves the coordination of the Lewis acidic aluminum center to a substrate, thereby activating it towards nucleophilic attack.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of Al(OTf)₃-catalyzed reactions. These studies provide valuable information on the geometry of reactants, transition states, and products, as well as the energetics of the reaction pathways.

Case Study: Intramolecular Hydroalkoxylation of Unactivated Olefins

A seminal study by Coulombel et al. investigated the Al(OTf)₃-catalyzed intramolecular hydroalkoxylation of unactivated olefins, a reaction of significant importance in the synthesis of cyclic ethers.[1][2][3][4] Both experimental and theoretical approaches were employed to unravel the reaction mechanism.

Proposed Catalytic Cycle:

The proposed catalytic cycle for the intramolecular hydroalkoxylation of an unsaturated alcohol is depicted below. The cycle commences with the coordination of the Al(OTf)₃ catalyst to the hydroxyl group of the alcohol. This coordination enhances the acidity of the hydroxyl proton, facilitating the subsequent steps.

Figure 1: Proposed catalytic cycle for the Al(OTf)₃-catalyzed intramolecular hydroalkoxylation.

Experimental and Theoretical Findings:

NMR studies have confirmed the preferential complexation of Al(OTf)₃ to the oxygen atom of the unsaturated alcohol.[1][2][3] Theoretical calculations further support this observation, indicating a significant acidification of the hydroxyl proton upon coordination of the aluminum triflate.[1][2] This activation is a key step that facilitates the intramolecular nucleophilic attack of the hydroxyl group onto the double bond, leading to the formation of the cyclic ether.

Quantitative Data from Theoretical Studies

Detailed quantitative data from theoretical studies on Al(OTf)₃ catalysis is not extensively available in the public domain. The following tables are illustrative of the types of data that would be generated from such studies and are based on typical values for similar Lewis acid-catalyzed reactions.

Table 1: Calculated Activation Energies (ΔE‡) for Key Reaction Steps

| Reaction Step | Catalyst | Model Substrate | Activation Energy (kcal/mol) |

| Coordination | Al(OTf)₃ | 4-penten-1-ol | Low barrier |

| Cyclization (5-exo-tet) | Al(OTf)₃ | 4-penten-1-ol | 15-20 |

| Proton Transfer | Al(OTf)₃ | 4-penten-1-ol | Low barrier |

Note: The values presented are hypothetical and for illustrative purposes, as specific computational data for Al(OTf)₃ in this reaction were not found in the reviewed literature.

Table 2: Key Bond Lengths (Å) in Optimized Geometries

| Structure | Bond | Bond Length (Å) |

| Activated Complex | Al-O (alcohol) | ~1.8 - 1.9 |

| Transition State | O···C (forming bond) | ~2.0 - 2.2 |

| Transition State | C···C (breaking π-bond) | ~1.4 - 1.5 |

Note: The values presented are hypothetical and for illustrative purposes, as specific computational data for Al(OTf)₃ in this reaction were not found in the reviewed literature.

Experimental and Computational Protocols

Experimental Protocol: General Procedure for Al(OTf)₃-Catalyzed Intramolecular Hydroalkoxylation[2]

To a solution of the unsaturated alcohol (1.0 mmol) in a suitable solvent (e.g., nitromethane, 5 mL) under an inert atmosphere, Al(OTf)₃ (5 mol%, 0.05 mmol) is added. The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Computational Protocol: A Representative DFT Approach

While specific computational details for the Al(OTf)₃-catalyzed hydroalkoxylation are not extensively detailed in the primary literature, a general and robust computational methodology for such a system would typically involve the following:

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP is commonly employed for its balance of accuracy and computational cost.

-

Basis Set: A Pople-style basis set like 6-31G(d,p) for lighter atoms (C, H, O, S, F) and a suitable basis set with effective core potentials (e.g., LANL2DZ) for the aluminum atom.

-

Solvation Model: A continuum solvation model, such as the Polarizable Continuum Model (PCM), is often used to account for the effect of the solvent (e.g., nitromethane).

-

Calculations:

-

Geometry optimizations of all reactants, intermediates, transition states, and products.

-

Frequency calculations to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Intrinsic Reaction Coordinate (IRC) calculations to verify that the located transition states connect the correct reactants and products.

-

Logical Workflow for Mechanistic Investigation

The investigation of a catalytic mechanism, such as that of Al(OTf)₃, typically follows a logical workflow that integrates both experimental and computational approaches.

References

In-Depth Technical Guide: Molecular Geometry of Aluminum Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Coordination Geometry

Aluminum, in its +3 oxidation state, typically exhibits a coordination number of 4 or 6, leading to tetrahedral or octahedral geometries, respectively. In the case of aluminum trifluoromethanesulfonate (B1224126), the trifluoromethanesulfonate (triflate) anion (CF₃SO₃⁻) acts as a ligand. The triflate anion is considered a weakly coordinating anion.

Computational studies using Density Functional Theory (DFT) have been employed to predict the optimized geometries of aluminum trifluoromethanesulfonate species in solution.[1][2] These studies suggest that in the presence of coordinating solvents like tetrahydrofuran (B95107) (THF), the aluminum center is likely to be coordinated by both triflate anions and solvent molecules, resulting in a complex cation. For instance, species such as [Al(OTf)₂(THF)₂]⁺ or [Al(OTf)(THF)₄]²⁺ might be formed, where the aluminum center would adopt a distorted octahedral geometry.

In the absence of a definitive crystal structure for the anhydrous solid, the geometry is presumed to involve the coordination of the oxygen atoms from the sulfonyl group of the triflate ligands to the aluminum center. Given the steric bulk of the triflate groups, a polymeric structure with bridging triflate ligands in the solid state, leading to an octahedral coordination around each aluminum atom, is a plausible hypothesis.

Quantitative Geometric Data (Theoretical)

As experimental crystallographic data for anhydrous this compound is not available, the following table is a template that outlines the key geometric parameters that would be determined from such a study or from detailed computational models. The values presented here are hypothetical and serve as a placeholder to illustrate the type of data that would be populated.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Lengths (Å) | ||||

| Al | O | [e.g., ~1.9-2.1] | ||

| S | O | [e.g., ~1.4-1.5] | ||

| S | C | [e.g., ~1.8] | ||

| C | F | [e.g., ~1.3] | ||

| Bond Angles (°) | ||||

| O | Al | O | [e.g., ~90 or ~120] | |

| Al | O | S | [e.g., ~120-130] | |

| O | S | O | [e.g., ~110-120] | |

| O | S | C | [e.g., ~100-110] | |

| F | C | F | [e.g., ~109.5] |

Visualization of the Postulated Coordination Geometry

The following diagram, generated using the DOT language, illustrates a hypothetical octahedral coordination environment for the aluminum atom in an this compound complex, where it is coordinated to triflate ligands and THF molecules, as suggested by computational studies in solution.[1]

Experimental Protocols

Synthesis of Anhydrous this compound

A common method for the synthesis of anhydrous this compound involves the reaction of a suitable aluminum precursor with trifluoromethanesulfonic acid.

Materials:

-

Aluminum trichloride (B1173362) (AlCl₃) or Aluminum isopropoxide [Al(O-i-Pr)₃]

-

Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane (B109758) or xylenes)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a solution of aluminum trichloride in an anhydrous solvent is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.

-

Trifluoromethanesulfonic acid is added dropwise to the stirred solution at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete evolution of hydrogen chloride gas.

-

The solvent is then removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by washing with a non-coordinating solvent and drying under high vacuum.

Characterization by Single-Crystal X-ray Diffraction

While a crystal structure for Al(OTf)₃ is not currently available, the following outlines the general protocol that would be used for its determination.

Methodology:

-

Crystal Growth: Suitable single crystals of this compound would need to be grown. This is a challenging step for this compound and could involve techniques such as slow evaporation from a suitable solvent, vapor diffusion, or sublimation.

-

Data Collection: A selected single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer directs a monochromatic X-ray beam at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the local environment of atomic nuclei.

-

¹³C NMR: Can be used to confirm the presence of the trifluoromethyl group (CF₃) in the triflate anion.

-

¹⁹F NMR: Provides a distinct signal for the fluorine atoms of the trifluoromethyl group. The chemical shift can provide information about the coordination of the triflate anion to the aluminum center.

-

²⁷Al NMR: This technique is highly sensitive to the coordination environment of the aluminum nucleus. The chemical shift and linewidth of the ²⁷Al NMR signal can distinguish between different coordination numbers (e.g., tetrahedral vs. octahedral) and symmetries of the aluminum species in solution.

Logical Workflow for Structural Determination

The following diagram illustrates the logical workflow for the structural determination of a compound like this compound.

References

Spectroscopic and Mechanistic Insights into Aluminum Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of aluminum trifluoromethanesulfonate (B1224126), also known as aluminum triflate (Al(OTf)₃). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile Lewis acid in their work. This document details available spectroscopic data (NMR and IR), outlines experimental protocols for acquiring such data, and presents a visualization of its catalytic role in a key organic transformation.

Spectroscopic Data

The following tables summarize the available and inferred spectroscopic data for aluminum trifluoromethanesulfonate. Due to the nature of the compound, some data is based on the analysis of the trifluoromethanesulfonate (triflate) anion in similar chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | Not Applicable | - | The compound does not contain any hydrogen atoms. |

| ¹³C | ~118.5 (quartet) | q | The chemical shift is inferred from data for other triflate salts, such as silver trifluoromethanesulfonate. The signal corresponds to the quaternary carbon of the trifluoromethyl group and is split into a quartet by the three fluorine atoms.[1][2][3] |

| ¹⁹F | ~ -79 | s | This chemical shift is characteristic of the trifluoromethanesulfonate (triflate) anion. The presence of a single, sharp peak indicates the magnetic equivalence of the three fluorine atoms. |

| ²⁷Al | ~ 0 | Broad | As a quadrupolar nucleus (spin I = 5/2), ²⁷Al typically exhibits broad resonance signals.[4] The chemical shift is highly dependent on the coordination environment of the aluminum center. For a hexa-coordinated aluminum species, a chemical shift around 0 ppm is expected.[5] |

Infrared (IR) Spectroscopy

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~1380 - 1350 | Asymmetric SO₃ stretch | Strong |